![molecular formula C20H19FN6O B2484164 (3-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-25-5](/img/structure/B2484164.png)
(3-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemically intricate molecules often studied for their potential biological activities and interactions. Such compounds are synthesized through multi-step chemical processes and analyzed using various spectroscopic and crystallographic techniques.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions, including condensation, cyclization, and substitution reactions. For example, a study by Prasad et al. (2018) on a similar bioactive heterocycle, outlines the preparation from basic chemical precursors and its evaluation for antiproliferative activity, characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using X-ray crystallography, providing detailed insights into their crystalline forms and stability. The analysis includes conformational studies and the examination of intermolecular interactions, as highlighted in the research on boric acid ester intermediates with benzene rings (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving these compounds often entail electrophilic fluorination, palladium-catalyzed coupling, and nucleophilic substitution, as seen in the synthesis of pyridazinone derivatives for imaging dopamine D4 receptors (Eskola et al., 2002).
Wissenschaftliche Forschungsanwendungen
Selective Anti-HIV-2 Activity
- A study synthesized β-carboline derivatives showing selective inhibition of the HIV-2 strain, comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine. These derivatives, including similar compounds with a fluorophenyl group, did not show in vitro HIV-2 reverse transcriptase inhibition, suggesting a different mechanism for their anti-HIV-2 activity (Ashok et al., 2015).
Serotonin Receptor Activation
- Research on derivatives of 2-pyridinemethylamine, including those with a fluorophenyl group, found enhanced serotonin 5-HT1A receptor agonist activity. This activity was beneficial in animal models, with potential implications for treating depression (Vacher et al., 1999).
Imaging Dopamine Receptors
- A compound structurally similar to the query, used for imaging dopamine D4 receptors, was synthesized for ex vivo studies in rats. This demonstrates its potential application in neuroscience research, particularly in studying dopamine-related disorders (Eskola et al., 2002).
Antineoplastic Agent in Chronic Myelogenous Leukemia
- Flumatinib, a compound with structural similarities, is an antineoplastic tyrosine kinase inhibitor studied for its metabolism in chronic myelogenous leukemia (CML) patients. It's mainly metabolized by amide bond cleavage, indicating its role in targeted cancer therapy (Gong et al., 2010).
Anticonvulsant Agents
- Novel derivatives synthesized for their anticonvulsant activities showed potent effects in animal models, indicating their potential in treating convulsive disorders (Malik & Khan, 2014).
Docking Studies in Medicinal Chemistry
- Docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds with a fluorophenyl group, highlight their importance in the field of medicinal chemistry (Balaraju et al., 2019).
Antimicrobial Activity
- New pyridine derivatives were synthesized and screened for their antimicrobial activity, showing variable and modest activity against bacteria and fungi. This underscores their potential use in developing new antimicrobial agents (Patel et al., 2011).
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-16-4-1-3-15(13-16)20(28)27-11-9-26(10-12-27)19-7-6-18(24-25-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIIJXORQYIKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.